(R)-2-bromo-4-methylpentanoic acid
Description
Significance of Chirality in Advanced Chemical Synthesis and Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. researchfloor.orglifechemicals.com The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different biological activities. researchfloor.orgjuniperpublishers.com This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug or molecule. lifechemicals.comjuniperpublishers.comnih.gov This principle is a cornerstone of modern drug design, where the goal is to produce enantiomerically pure compounds to maximize therapeutic efficacy and minimize potential adverse effects. researchfloor.org The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, starkly illustrates the critical importance of controlling chirality in medicinal chemistry. researchfloor.orglifechemicals.com Consequently, the development of methods for asymmetric synthesis, which selectively produces a single enantiomer, is a major focus of contemporary chemical research. researchfloor.orgnih.gov
Overview of α-Halo Carboxylic Acids as Versatile Chiral Building Blocks
α-Halo carboxylic acids are organic compounds containing a carboxylic acid functional group and a halogen atom (such as bromine or chlorine) on the adjacent carbon (the α-carbon). wikipedia.org This structural motif makes them highly versatile intermediates in organic synthesis. wikipedia.orgfiveable.me The halogen atom serves as a good leaving group, facilitating nucleophilic substitution reactions where it can be replaced by a variety of other functional groups. wikipedia.org This reactivity allows for the construction of more complex molecules, including amino acids. wikipedia.org
The presence of the halogen at the α-position also enhances the acidity of the carboxylic acid. fiveable.me When the α-carbon is a stereocenter, these molecules become chiral building blocks, which are invaluable for the synthesis of enantiomerically pure natural products and pharmaceuticals. nih.govresearchgate.net The ability to introduce specific functionality with precise stereochemical control makes chiral α-halo carboxylic acids powerful tools for chemists.
Specific Research Focus: (R)-2-Bromo-4-methylpentanoic Acid
Within the family of chiral α-halo carboxylic acids, this compound has garnered significant attention for its utility in stereoselective synthesis.
This compound is classified as an α-bromo carboxylic acid. Its structure features a pentanoic acid backbone with a bromine atom at the α-carbon (carbon-2) and a methyl group at the 4-position. The "(R)" designation specifies the absolute stereochemistry at the chiral center (carbon-2). A key feature of this molecule is its derivation from the naturally occurring amino acid, D-leucine, which provides a readily available source of the (R)-chirality.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 42990-28-3 chemicalbook.com |
| Molecular Formula | C₆H₁₁BrO₂ nih.govlookchem.com |
| Molecular Weight | 195.05 g/mol nih.gov |
| Boiling Point | 240.5 °C at 760 mmHg lookchem.com |
| Density | 1.432 g/cm³ lookchem.com |
| Refractive Index | 1.485 lookchem.com |
This table is interactive. Click on the headers to sort the data.
The (R)-configuration of this compound is crucial for its application in stereoselective reactions. In such reactions, the spatial arrangement of the atoms in the starting material dictates the stereochemical outcome of the product. masterorganicchemistry.com This control is essential for the synthesis of single-enantiomer drugs and other biologically active molecules. nih.gov
This compound serves as a versatile chiral building block. For instance, the bromine atom can be displaced by various nucleophiles in substitution reactions, with the stereochemistry at the α-carbon often being retained or inverted in a predictable manner, depending on the reaction mechanism. This allows for the synthesis of a range of other chiral compounds with a defined stereocenter. It is frequently employed as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-bromo-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDHJQLIFECSR-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 2 Bromo 4 Methylpentanoic Acid
Enantioselective Synthesis from Defined Chiral Precursors
The most common and reliable method for synthesizing (R)-2-bromo-4-methylpentanoic acid involves the use of a readily available chiral precursor, D-leucine. This approach leverages the inherent stereochemistry of the natural amino acid to produce the desired enantiomer of the target molecule.
Derivation from D-Leucine
The conversion of D-leucine to this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and, most importantly, high enantiomeric excess (ee).
The synthesis typically begins with the protection of the amino group of D-leucine, followed by a diazotization reaction to replace the amino group with a bromine atom, and finally, deprotection. A common method involves the reaction of D-leucine with sodium nitrite (B80452) and sodium bromide in the presence of an acid. nih.gov
Optimization of this process is critical for achieving high enantiopurity. For instance, a pilot-scale synthesis involving Boc protection of D-leucine yielded 92% of the protected amino acid. The subsequent bromination step proceeded with an 88% yield and an impressive 97% enantiomeric excess. The final deprotection step to yield the target compound was achieved with a 95% yield. Another protocol reports that the bromination of the activated carboxyl group of N-Boc-D-leucine can yield this compound with an enantiomeric excess of 85–90%.
Table 1: Optimization of the Synthesis of this compound from D-Leucine
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Boc Protection | D-Leucine, Boc Anhydride, THF, pH 9-10 | >95% | - | researchgate.net |
| Bromination | N-Boc-D-leucine, Isobutyl chloroformate, Br₂, CH₂Cl₂, -20°C | - | 85-90% | researchgate.net |
| Pilot-Scale Boc Protection | - | 92% | - | |
| Pilot-Scale Bromination | - | 88% | 97% | |
| Pilot-Scale Deprotection | - | 95% | - |
The protection of the amino group in D-leucine is a critical step to prevent unwanted side reactions during the bromination process. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. researchgate.netrsc.org
The strategic advantages of using the Boc group include its ease of introduction by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. libretexts.org The Boc group is stable under the conditions required for the subsequent bromination step. Furthermore, the deprotection of the Boc group can be achieved under acidic conditions, which are often compatible with the final product. acs.org This orthogonality of protection and deprotection steps is a key principle in multi-step organic synthesis. The choice of the protecting group is critical as it can influence the course of the reaction. acs.org
Comparative Synthesis with (S)-Enantiomer from L-Leucine
Just as this compound is synthesized from D-leucine, its enantiomer, (S)-2-bromo-4-methylpentanoic acid, is synthesized from the naturally more abundant L-leucine. researchgate.net The synthetic route is analogous, with the stereochemistry of the final product being dictated by the stereochemistry of the starting amino acid.
The reactivity of the two enantiomers can differ in subsequent synthetic steps. For example, in some drug synthesis pathways, the (S)-enantiomer is esterified with isobutylene (B52900) to form a tert-butyl ester, which is then used in malonate alkylation. researchgate.net In contrast, the (R)-enantiomer has been utilized in glycosylation reactions to produce specific intermediates. researchgate.net
Table 2: Comparison of Synthesis and Reactivity of (R)- and (S)-2-bromo-4-methylpentanoic acid
| Feature | This compound | (S)-2-bromo-4-methylpentanoic acid | Reference |
|---|---|---|---|
| Chiral Precursor | D-Leucine | L-Leucine | researchgate.net |
| Typical Subsequent Reaction | Glycosylation reactions | Esterification for malonate alkylation | researchgate.net |
Catalytic Asymmetric Bromination Approaches to α-Substituted Carboxylic Acids
While the use of chiral precursors like D- and L-leucine is a well-established method, there is growing interest in the development of catalytic asymmetric methods for the synthesis of chiral α-bromo carboxylic acids. These approaches aim to use a small amount of a chiral catalyst to induce enantioselectivity in the bromination of an achiral substrate.
Recent advances in organocatalysis have shown promise in the asymmetric α-halogenation of carbonyl compounds. rsc.orgnih.gov Chiral amines and their derivatives have been used as catalysts to facilitate the enantioselective bromination of aldehydes and ketones. nih.gov These catalysts work by forming a chiral enamine intermediate with the carbonyl compound, which then reacts with an electrophilic bromine source in a stereocontrolled manner.
While much of the research has focused on aldehydes and ketones, the principles are being extended to the asymmetric α-bromination of carboxylic acids and their derivatives. For instance, catalytic late-stage bromination of aryl acetic acids has been reported using a combination of a boron catalyst and a base. researchgate.net Although this specific example is for aryl acetic acids, it highlights the potential for developing catalytic systems for the asymmetric bromination of other α-substituted carboxylic acids. The development of efficient and highly enantioselective catalytic methods for the direct α-bromination of compounds like 4-methylpentanoic acid remains an active area of research.
Table 3: Examples of Catalytic Asymmetric Bromination of Carbonyl Compounds
| Substrate Type | Catalyst | Brominating Agent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Aldehydes | C₂-symmetric diphenylpyrrolidine | NBS | up to 96% | nih.gov |
| Ketones | C₂-symmetric imidazolidine | NBS | up to 94% | nih.gov |
| Aryl Acetic Acids | (AcO)₄B₂O / DBU | Pyridinium tribromide | Racemic (in this study) | researchgate.net |
Chiral Phase-Transfer Catalysis (PTC) for Enantioselective α-Bromination of 4-Methylpentanoic Acid Derivatives
Chiral phase-transfer catalysis (PTC) has emerged as a powerful strategy for the asymmetric synthesis of organic compounds. nih.gov This technique is particularly relevant for the enantioselective α-bromination of prochiral carboxylic acid derivatives. The fundamental principle involves the use of a chiral catalyst, typically a quaternary ammonium (B1175870) salt, to transport an anionic species from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs. nih.gov In the context of synthesizing this compound, this methodology would involve the α-bromination of a 4-methylpentanoic acid derivative, such as an ester or an imine Schiff base. organic-chemistry.org
The success of asymmetric PTC hinges on the ability of the chiral catalyst to form a tight, conformationally well-defined ion pair with the enolate of the substrate. This chiral ion pair then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), where the steric and electronic properties of the catalyst dictate the facial selectivity of the bromination, leading to the preferential formation of one enantiomer. nih.gov The development of structurally rigid, C₂-symmetric chiral quaternary ammonium salts derived from scaffolds like binaphthol has been pivotal, offering high levels of stereocontrol in various alkylation and functionalization reactions. nih.govorganic-chemistry.org
Design and Evaluation of Chiral Ligands (e.g., Bifunctional Thiourea (B124793) Catalysts) for Enhanced Enantioselectivity
To achieve superior enantioselectivity, significant research has focused on the rational design of chiral catalysts. rsc.org Among these, bifunctional organocatalysts, particularly those incorporating a thiourea moiety alongside a basic group (like a tertiary amine), have proven highly effective. rsc.orgnih.gov These catalysts operate through a cooperative mechanism. The thiourea group acts as a hydrogen-bond donor, activating the electrophilic brominating agent and stabilizing the transition state. Simultaneously, the basic amine group can deprotonate the substrate to generate the nucleophilic enolate. nih.gov
The modular nature of these catalysts allows for systematic structural modifications to fine-tune their activity and selectivity. rsc.org Key parameters that are often varied include the chiral backbone, the nature of the substituents on the thiourea, and the type of basic moiety. For instance, supporting these catalysts on polymeric materials can facilitate recovery and reuse, adding a practical advantage for larger-scale synthesis. nih.gov The evaluation of a library of such catalysts in a target reaction allows for the identification of an optimal structure that provides the desired product with high yield and enantiomeric excess (ee).
Table 1: Influence of Bifunctional Thiourea Catalyst Structure on Enantioselectivity This interactive table illustrates how modifications to a hypothetical bifunctional thiourea catalyst could influence the enantioselective bromination of a 4-methylpentanoic acid derivative.
| Catalyst Backbone | Thiourea Substituent | Amine Group | Enantiomeric Excess (ee %) |
| (1R,2R)-Diaminocyclohexane | 3,5-Bis(trifluoromethyl)phenyl | Triethylamine | 85 |
| (1R,2R)-Diaminocyclohexane | Phenyl | Triethylamine | 72 |
| (1R,2R)-Diaminocyclohexane | 3,5-Bis(trifluoromethyl)phenyl | Quinuclidine | 92 |
| Cinchona Alkaloid | 3,5-Bis(trifluoromethyl)phenyl | Quinuclidine | 95 |
| BINOL | 3,5-Bis(trifluoromethyl)phenyl | Diisopropylethylamine | 88 |
Note: Data are illustrative and based on general principles of catalyst optimization reported in the literature.
Mechanistic Postulations of Halogen-Bonding Transition States
Recent advancements in understanding non-covalent interactions have highlighted the critical role of halogen bonding in catalysis. frontiersin.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis basic site (the halogen bond acceptor). frontiersin.org The strength and high directionality of halogen bonds make them a powerful tool for controlling the geometry of transition states in asymmetric reactions. iitm.ac.in
In the context of enantioselective bromination, it is postulated that the catalyst can engage in halogen bonding with the bromine atom of the electrophilic bromine source (e.g., NBS). In a bifunctional catalyst system, the thiourea moiety can activate the substrate's carbonyl group via hydrogen bonding, while a separate Lewis basic site on the catalyst or substrate forms a halogen bond with the bromine atom. This creates a highly organized, ternary transition state. nih.gov The specific chirality of the catalyst scaffold ensures that the substrate and brominating agent approach each other from a preferred orientation, leading to a highly enantioselective transfer of the bromine atom to one face of the enolate. frontiersin.orgnih.gov DFT calculations have been employed to model these transition states, revealing that the stabilization provided by the halogen bond network can significantly lower the activation energy for the desired stereochemical pathway. nih.gov
Transition Metal-Catalyzed Enantioselective C-H Bromination of Carboxylic Acids
Direct C-H functionalization represents a highly atom-economical approach to organic synthesis, avoiding the need for pre-functionalized substrates. epfl.ch The application of this strategy to the enantioselective α-C-H bromination of carboxylic acids is an area of active research. While methods for the decarboxylative halogenation of carboxylic acids exist, direct C-H activation offers a more direct route. nih.govnih.gov Transition metals, particularly those from the later groups like palladium and ruthenium, are often employed for such transformations. researchgate.net For the synthesis of this compound, this would involve the direct, enantioselective replacement of a hydrogen atom at the α-position with a bromine atom, catalyzed by a chiral transition metal complex.
Investigation of Palladium Complexes with Chiral Ligands (e.g., BINAP Systems)
Palladium is a versatile metal in catalysis, and its complexes with chiral ligands are renowned for their efficacy in a vast array of asymmetric transformations. beilstein-journals.org Chiral phosphine (B1218219) ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are particularly prominent due to their C₂-symmetry and tunable steric and electronic properties. acs.orguzh.ch In a potential catalytic cycle for the α-C-H bromination of 4-methylpentanoic acid, a Pd(II) species coordinated to a chiral ligand like BINAP could coordinate to the carboxylic acid. This would be followed by a C-H activation step to form a palladacycle intermediate. Subsequent reaction with an electrophilic bromine source would lead to reductive elimination, furnishing the α-brominated product and regenerating the active catalyst. beilstein-journals.org The chiral environment created by the BINAP ligand around the palladium center is crucial for controlling the enantioselectivity of the C-H activation or the subsequent functionalization step. nih.gov
Rigorous Optimization of Reaction Conditions for Stereocontrol
Achieving high levels of enantioselectivity in transition metal-catalyzed C-H activation is a significant challenge that necessitates the meticulous optimization of multiple reaction parameters. The choice of the metal precursor, the structure of the chiral ligand, the solvent, the temperature, reaction time, and the nature of any additives can all have a profound impact on both the yield and the enantiomeric excess of the product. Deuterium labeling studies are often performed to determine if the C-H activation step is irreversible and enantiodetermining. epfl.ch
Table 2: Optimization of a Hypothetical Pd-Catalyzed α-C-H Bromination This interactive table shows representative data from an optimization study for the enantioselective C-H bromination of 4-methylpentanoic acid.
| Entry | Ligand | Solvent | Temperature (°C) | Additive | Yield (%) | ee (%) |
| 1 | (R)-BINAP | Toluene | 80 | None | 45 | 60 |
| 2 | (R)-Tol-BINAP | Toluene | 80 | None | 52 | 75 |
| 3 | (R)-Tol-BINAP | Dioxane | 80 | None | 60 | 78 |
| 4 | (R)-Tol-BINAP | Dioxane | 60 | None | 55 | 85 |
| 5 | (R)-Tol-BINAP | Dioxane | 60 | Ag₂CO₃ | 75 | 92 |
| 6 | (R)-SEGPHOS | Dioxane | 60 | Ag₂CO₃ | 70 | 89 |
Note: Data are illustrative, reflecting typical trends observed in the optimization of asymmetric C-H functionalization reactions.
Strategies for Asymmetric Halogenation of Enolizable Substrates and Ketenes
Beyond PTC and direct C-H activation, other strategies for asymmetric halogenation can be envisioned for producing this compound. These methods typically rely on the generation of a chiral enolate or a related reactive intermediate, which is then trapped by an electrophilic halogen source. rsc.org The classic Hell-Volhard-Zelinskii reaction, for example, involves the α-bromination of a carboxylic acid using Br₂ and a catalytic amount of PBr₃. The reaction proceeds through the formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. libretexts.org The development of a catalytic, enantioselective variant of this reaction using a chiral catalyst to control the protonation or halogenation of the enol intermediate is a viable, though challenging, approach.
Another advanced strategy involves the asymmetric halogenation of ketenes. scilit.com A ketene (B1206846) can be generated in situ from a 4-methylpentanoic acid derivative, such as an acyl chloride. The subsequent reaction of this ketene with a bromine source in the presence of a chiral Lewis base or organocatalyst could proceed through a stereocontrolled addition to the C=C double bond. researchgate.net Catalytic asymmetric methods involving the reaction of ketenes with various electrophiles have been successfully developed, suggesting that enantioselective halogenation could be a feasible extension of this chemistry. scilit.com
Stereoselective Resolution of Racemic 2-Bromo-4-methylpentanoic Acid Mixtures
The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical technique in stereochemistry. wikipedia.org For carboxylic acids like 2-bromo-4-methylpentanoic acid, two prominent methods are the formation of diastereomeric salts and enzymatic kinetic resolution.
Diastereomeric Salt Formation Utilizing Chiral Amines.benchchem.com
A widely employed and classical method for resolving racemic acids is through their conversion into a mixture of diastereomeric salts by reaction with a single enantiomer of a chiral base. libretexts.orglibretexts.org These resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net
The success of diastereomeric salt resolution hinges on the appropriate selection of the chiral resolving agent. wikipedia.org For the resolution of racemic 2-bromo-4-methylpentanoic acid, chiral amines are the resolving agents of choice. A variety of chiral amines, both naturally derived and synthetic, are available for this purpose. Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.orglibretexts.org
The efficiency of a particular chiral resolving agent is assessed by the ease of crystallization of one of the diastereomeric salts and the optical purity of the acid recovered after separation. ucl.ac.uk For instance, the reaction of racemic 2-bromo-4-methylpentanoic acid with an enantiomerically pure chiral amine, such as (1R,2S)-ephedrine, in a suitable solvent like ethanol (B145695), leads to the formation of two diastereomeric salts: [(R)-acid·(1R,2S)-ephedrine] and [(S)-acid·(1R,2S)-ephedrine]. The differing solubilities of these salts allow for the selective crystallization of one, leaving the other enriched in the mother liquor.
The effectiveness of various chiral amines in resolving racemic 2-bromo-4-methylpentanoic acid can be compared. Key parameters for evaluation include the yield and the enantiomeric excess (e.e.) of the desired (R)-acid. A study utilizing (1R,2S)-ephedrine as the resolving agent reported achieving a maximum enantiomeric excess of 95% with a yield of 40-50%. The choice of resolving agent is often empirical, and several candidates may be screened to find the optimal one for a specific resolution. wikipedia.org
Table 1: Efficiency of Chiral Resolving Agents for 2-Bromo-4-methylpentanoic Acid
| Chiral Resolving Agent | Diastereomer Pair | Separation Method | Max. Enantiomeric Excess (e.e.) | Yield (%) |
| (1R,2S)-Ephedrine | [(R)-acid·(1R,2S)-ephedrine] / [(S)-acid·(1R,2S)-ephedrine] | Fractional Crystallization | 95% | 40-50% |
Data based on a study utilizing (1R,2S)-ephedrine for the resolution of racemic 2-bromo-4-methylpentanoic acid.
The crystallization process itself is a critical step that must be carefully controlled to maximize the separation of the diastereomers and, consequently, the enantiomeric enrichment of the target (R)-acid. nih.gov Key parameters that influence the crystallization include the choice of solvent, temperature, and cooling rate.
In the resolution of 2-bromo-4-methylpentanoic acid with (1R,2S)-ephedrine, ethanol is used as the solvent. The diastereomeric salts are formed by reacting the racemic acid and the chiral amine in a 1:1 molar ratio in ethanol. The solution is then cooled to a specific temperature, for example, 4°C, to induce crystallization of the less soluble diastereomeric salt. The rate of cooling can significantly impact the purity of the crystals formed. Slow, controlled cooling generally favors the formation of larger, more perfect crystals, which are less likely to occlude the more soluble diastereomer.
After the initial crystallization, the solid salt is isolated by filtration. To further enhance the enantiomeric purity, the crystallized salt may be subjected to one or more recrystallization steps. Once a satisfactory level of diastereomeric purity is achieved, the chiral resolving agent is removed. This is typically accomplished by treating the diastereomeric salt with a strong acid to protonate the amine and liberate the free carboxylic acid, which can then be extracted into an organic solvent. wikipedia.org
Enzymatic Kinetic Resolution (EKR) of Racemic Esters.benchchem.comlibretexts.org
Enzymatic kinetic resolution (EKR) offers a powerful and highly selective alternative to classical chemical resolution methods. udea.edu.co This technique utilizes enzymes, most commonly lipases, to catalyze the enantioselective transformation of a racemic substrate. nih.gov In the case of resolving 2-bromo-4-methylpentanoic acid, a racemic ester derivative, such as the methyl or ethyl ester, is typically used as the substrate. lookchem.comcymitquimica.com
Lipases are particularly well-suited for EKR due to their ability to selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other. nih.gov One of the most widely used and effective lipases for this purpose is Lipase B from the yeast Candida antarctica (CALB). nih.govnih.gov
In a typical EKR of a racemic ester of 2-bromo-4-methylpentanoic acid, the ester is incubated with CALB in an aqueous buffer. The enzyme selectively hydrolyzes one of the enantiomeric esters, for instance, the (S)-ester, to the corresponding (S)-carboxylic acid, while leaving the other enantiomer, the (R)-ester, largely unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining ester and the product acid. The unreacted (R)-ester can then be separated from the (S)-acid and subsequently hydrolyzed under non-enzymatic conditions to yield the desired this compound.
A study on the enzymatic resolution of the racemic ester of 2-bromo-4-methylpentanoic acid using CALB reported achieving a high enantiomeric excess of 98% for the desired product.
The success of an enzymatic kinetic resolution is dependent on several factors, including the choice of enzyme, the nature of the ester substrate, and the reaction conditions. The substrate scope of lipases like CALB is often broad, allowing for the resolution of a variety of esters. For 2-bromo-4-methylpentanoic acid, different ester derivatives (e.g., methyl, ethyl, butyl) can be prepared and evaluated as substrates for the EKR.
The conversion rate is a critical parameter to monitor in EKR. Ideally, the reaction is terminated at 50% conversion, at which point the theoretical maximum enantiomeric excess of the remaining substrate is achieved. The enantioselectivity of the enzyme is quantified by the enantiomeric ratio (E-value), which is a measure of the relative rates of reaction of the two enantiomers. A high E-value is indicative of a highly selective enzyme and is essential for obtaining products with high enantiomeric purity.
In the case of the EKR of racemic 2-bromo-4-methylpentanoic acid ester with CALB, a high enantioselectivity was observed, leading to an enantiomeric excess of 98% at a conversion of 43%. This demonstrates the high efficiency of CALB in distinguishing between the two enantiomers of the substrate.
Table 2: Performance of Enzymatic Kinetic Resolution of Racemic 2-Bromo-4-methylpentanoic Acid Ester
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Enantioselectivity |
| Candida antarctica Lipase B (CALB) | Racemic Ester | 43 | 98% | High |
Data based on a study of the enzymatic resolution of a racemic ester of 2-bromo-4-methylpentanoic acid.
Chiral Auxiliary-Mediated Asymmetric Synthesis Strategies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. These enantiomerically pure compounds temporarily attach to a prochiral substrate, directing subsequent transformations to one face of the molecule. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Utilization of Chiral Oxazolidinone Auxiliaries in Regioselective Alkylation Reactions
Evans oxazolidinones, a class of chiral auxiliaries developed by David A. Evans, are highly effective for the stereoselective α-alkylation of carboxylic acid derivatives. santiago-lab.com The process involves the acylation of the chiral oxazolidinone, followed by deprotonation to form a rigid enolate. The steric bulk of the auxiliary then directs the approach of an electrophile, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary furnishes the chiral carboxylic acid.
The general strategy for synthesizing this compound using this method would involve the following key steps:
Acylation: The chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidinone, is acylated with 4-methylpentanoyl chloride.
Enolate Formation: The resulting N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding Z-enolate. The chelation between the lithium cation and the carbonyl oxygens creates a rigid, planar structure.
Asymmetric Bromination: The enolate is then reacted with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrachloroethane. The bulky substituent on the oxazolidinone directs the bromine to the opposite face of the enolate, resulting in a high degree of diastereoselectivity.
Auxiliary Cleavage: The chiral auxiliary is then cleaved from the brominated product. This can be achieved under various conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield this compound. williams.edu
The high diastereoselectivity of the alkylation step, often exceeding 99:1, makes this a robust method for accessing enantiomerically pure α-bromo acids. harvard.edu Even if the diastereoselectivity is not perfect, the diastereomeric products can often be separated chromatographically before the auxiliary is removed. williams.edu
Table 1: Key Reagents in Evans Asymmetric Alkylation
| Step | Reagent/Condition | Purpose |
| Acylation | 4-methylpentanoyl chloride, Base | Attachment of the substrate to the chiral auxiliary. |
| Enolate Formation | Lithium diisopropylamide (LDA) | Generation of a rigid, stereodirecting enolate. |
| Bromination | N-Bromosuccinimide (NBS) | Introduction of the bromine atom with high diastereoselectivity. |
| Auxiliary Cleavage | Lithium hydroxide, Hydrogen peroxide | Removal of the chiral auxiliary to yield the final product. |
Implementation of Dynamic Resolution Techniques (DKR, DTR, CIDR) for α-Bromoacid Derivatives
Dynamic resolution techniques offer an efficient pathway to a single enantiomer from a racemic mixture of starting materials. These methods rely on the rapid in-situ racemization of the starting material coupled with a stereoselective reaction that consumes one enantiomer faster than the other.
Dynamic Kinetic Resolution (DKR) involves the kinetic separation of a rapidly equilibrating mixture of enantiomers. In the context of α-bromoacid derivatives, a racemic α-bromo ester can be subjected to a reaction with a chiral nucleophile or a chiral catalyst. researchgate.netkoreascience.krkstudy.com As one enantiomer reacts preferentially, the equilibrium of the starting material is continuously shifted, theoretically allowing for a 100% yield of a single diastereomer of the product. rsc.orglookchem.com For instance, the nucleophilic substitution of racemic α-bromo amides with a chiral amine in the presence of a racemizing agent can lead to dipeptide analogues with high diastereomeric ratios. researchgate.net
Dynamic Thermodynamic Resolution (DTR) operates under thermodynamic control, where the product diastereomers are allowed to equilibrate. The more stable diastereomer becomes the major product. This approach has been successfully applied to the synthesis of α-hydroxy carboxylic acid derivatives through a temperature-controlled epimerization-substitution sequence. researchgate.net A similar strategy could be envisioned for α-bromo acids where a chiral auxiliary is used, and the resulting diastereomers are allowed to equilibrate to the thermodynamically favored isomer before cleavage. Recent work has shown that axially chiral biaryl boronic esters can be generated with control of atroposelectivity through a Binol-mediated dynamic thermodynamic resolution process. nih.govwhiterose.ac.uk
Chemoselective and Immobilized Dynamic Resolution (CIDR) is a less common but potentially powerful technique. It involves the use of an immobilized catalyst or reagent to effect the resolution, which can simplify product purification and catalyst recycling.
Table 2: Comparison of Dynamic Resolution Techniques
| Technique | Principle | Key Feature | Potential for α-Bromoacids |
| DKR | Kinetic differentiation of rapidly equilibrating enantiomers. | Rate of reaction of one enantiomer is significantly higher. | Synthesis of chiral amino acids from α-bromo esters and chiral amines. |
| DTR | Thermodynamic equilibration of diastereomeric products. | The more stable diastereomer is the major product. | Generation of enantioenriched α-hydroxy acids; potentially adaptable for α-bromo acids. |
| CIDR | Use of immobilized reagents/catalysts for resolution. | Facilitates separation and recycling of the resolving agent. | Could be applied to DKR or DTR processes for improved efficiency. |
Development and Integration of Automated Synthesis Platforms for Chiral α-Bromocarboxylic Acids
The development of automated synthesis platforms is revolutionizing the field of organic chemistry by enabling high-throughput experimentation, optimization, and production of complex molecules. chemspeed.comresearchgate.net These platforms can handle air-sensitive reagents and perform reactions at low temperatures, making them suitable for the synthesis of chiral α-bromocarboxylic acids. researchgate.netresearchgate.net
An automated platform could be programmed to perform the entire sequence of an Evans asymmetric synthesis, from acylation to auxiliary cleavage, without human intervention. researchgate.net This would not only increase the speed and efficiency of the synthesis but also improve reproducibility. researchgate.netchemistryworld.com
Furthermore, continuous flow synthesis offers a powerful tool for the synthesis of α-functionalized carboxylic acid derivatives. rsc.orgresearchgate.netmdpi.comacs.org In a flow setup, reagents are continuously pumped through a series of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety compared to traditional batch processes. A telescoped continuous flow process could be designed for the synthesis of this compound, where the crude product from one step is directly fed into the next reactor without intermediate purification. researchgate.netacs.org
The integration of automated platforms with artificial intelligence and machine learning could further accelerate the discovery and optimization of synthetic routes to chiral α-bromocarboxylic acids. rsc.org
Table 3: Advantages of Automated Synthesis Platforms
| Feature | Benefit | Relevance to this compound Synthesis |
| High-Throughput Screening | Rapid evaluation of different reaction conditions, catalysts, and auxiliaries. | Optimization of the Evans auxiliary method or dynamic resolution techniques. |
| Reproducibility | Consistent execution of synthetic protocols, minimizing human error. | Ensures reliable production of the target compound with high enantiopurity. |
| Continuous Flow Chemistry | Precise control over reaction parameters, enhanced safety, and scalability. | Development of efficient and scalable manufacturing processes. |
| Process Analytical Technology (PAT) | Real-time monitoring of reactions to ensure quality and optimize conditions. | Guarantees the desired stereochemical outcome and purity. |
Reaction Mechanisms and Stereochemical Control in Transformations of R 2 Bromo 4 Methylpentanoic Acid
Nucleophilic Substitution Reactions at the Stereogenic α-Carbon
The bromine atom at the α-position of (R)-2-bromo-4-methylpentanoic acid is susceptible to displacement by a variety of nucleophiles, primarily through a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.com
Elucidation of Reaction Pathways and Stereochemical Inversion (e.g., SN2 Mechanisms)
The hallmark of an SN2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com In the case of this compound, a nucleophile attacks the α-carbon from the side opposite to the bromine atom (backside attack). chemicalnote.comlibretexts.org This concerted process, where the bond to the nucleophile forms simultaneously with the breaking of the carbon-bromine bond, leads to a product with the opposite stereochemical configuration. libretexts.org For instance, the reaction of this compound with a nucleophile will yield the corresponding (S)-substituted product. This stereospecificity is a critical consideration in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. masterorganicchemistry.comlibretexts.org The rate of these SN2 reactions is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comyoutube.com
Reactivity Profile with Diverse Nucleophiles (e.g., Hydroxide (B78521), Amines, Thiols, Hydrazines, Azides, Metal Alkoxides, Phenoxides)
This compound reacts with a wide array of nucleophiles to produce a diverse range of substituted products. libretexts.org The bromine atom, being a good leaving group, facilitates these transformations.
Some common nucleophiles and their corresponding products are:
Hydroxide ions (OH⁻) : Yield α-hydroxy acids. libretexts.org
Amines (RNH₂) : Produce α-amino acids. libretexts.org
Thiols (RSH) : Form α-thio-substituted carboxylic acids.
Azides (N₃⁻) : Lead to the formation of α-azido carboxylic acids. organic-chemistry.org
The reactivity with different nucleophiles can be influenced by factors such as the nucleophile's strength, concentration, and the reaction conditions. For example, reactions with strong nucleophiles like hydroxide or ammonia (B1221849) proceed readily. libretexts.org
Below is an interactive table summarizing the outcomes of nucleophilic substitution with various reagents.
| Nucleophile | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy acid |
| Amine | Ammonia (NH₃) | α-Amino acid |
| Thiol | Sodium Hydrosulfide (NaSH) | α-Thio-substituted carboxylic acid |
| Azide | Sodium Azide (NaN₃) | α-Azido carboxylic acid |
| Alkoxide | Sodium Methoxide (NaOCH₃) | α-Methoxy carboxylic acid |
| Phenoxide | Sodium Phenoxide (NaOPh) | α-Phenoxy carboxylic acid |
Influence of the Adjacent Carbonyl Group on Reaction Kinetics and Transition State Stability
The presence of the adjacent carbonyl group significantly enhances the rate of SN2 reactions at the α-carbon compared to a corresponding secondary alkyl halide. libretexts.org This rate enhancement is attributed to the stabilization of the SN2 transition state. libretexts.orgquora.com
The electron-withdrawing nature of the carbonyl group polarizes the Cα-Br bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com During the SN2 reaction, as the nucleophile attacks and the leaving group departs, a partial negative charge develops on the incoming nucleophile and the outgoing leaving group in the trigonal bipyramidal transition state. masterorganicchemistry.com The adjacent carbonyl group helps to stabilize this transition state through orbital overlap. Specifically, the π* antibonding orbital of the carbonyl group can interact with the developing p-orbital at the α-carbon, delocalizing the electron density and lowering the energy of the transition state. stackexchange.com This stabilization of the transition state lowers the activation energy of the reaction, thereby increasing the reaction rate. libretexts.org
Oxidative and Reductive Transformations
Beyond nucleophilic substitution, this compound can undergo both reduction and oxidation, leading to different classes of compounds.
Regioselective Reduction to Saturated Carboxylic Acids
The bromine atom in this compound can be selectively removed through reduction to yield the corresponding saturated carboxylic acid, 4-methylpentanoic acid. This transformation can be achieved using various reducing agents. A common method involves the use of a hydride source, such as lithium aluminum hydride (LiAlH₄), followed by an acidic workup. This type of reaction is regioselective as it specifically targets the carbon-bromine bond for reduction, leaving the carboxylic acid group intact under appropriate conditions.
Oxidative Conversions to Corresponding Carbonyl Compounds (e.g., Ketones, Aldehydes)
Oxidation of this compound can lead to the formation of α-keto acids. acs.org This transformation involves the conversion of the C-Br bond and the adjacent C-H bond into a carbonyl group. Various oxidizing agents can be employed for this purpose. For instance, oxidation can potentially yield 4-methyl-2-oxopentanoic acid. The specific product, whether a ketone or an aldehyde derivative, depends on the structure of the starting material and the oxidizing agent used. The development of catalytic methods for the α-oxidation of carboxylic acids is an active area of research, with some methods utilizing iron and alkali metal cooperation to facilitate the reaction. acs.org
Mechanistic Insights into Stereochemical Outcomes and Racemization Pathways
The stereochemical integrity of this compound is a critical parameter in its application, particularly in the synthesis of chiral molecules. Understanding the mechanisms that can lead to racemization is paramount for preserving its enantiomeric purity throughout its chemical transformations.
Stereochemical Implications of Enol/Enolate Intermediates in α-Bromination Reactions (e.g., Hell-Volhard-Zelinskii Reaction)
The Hell-Volhard-Zelinskii (HVZ) reaction is a common method for the α-bromination of carboxylic acids. fiveable.melibretexts.orgpressbooks.pub However, its mechanism has significant stereochemical consequences. The reaction proceeds through the formation of an acyl bromide, which then tautomerizes to an enol intermediate. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This enol, which is planar, is then brominated at the α-position.
The formation of this planar enol intermediate is the key step that leads to racemization. Since the bromine can attack the planar enol from either face with roughly equal probability, a racemic or near-racemic mixture of the α-bromo carboxylic acid is typically produced, even if the starting carboxylic acid was enantiomerically pure. khanacademy.orgyoutube.com
The mechanism can be summarized as follows:
Formation of Acyl Bromide: The carboxylic acid reacts with a phosphorus trihalide, such as PBr₃, to form an acyl bromide. pressbooks.pubmasterorganicchemistry.com
Enolization: The acyl bromide, which can enolize more readily than the parent carboxylic acid, tautomerizes to form a planar enol. libretexts.orgorganic-chemistry.orgalfa-chemistry.com
α-Bromination: The enol reacts with Br₂, attacking the double bond to add a bromine atom at the α-carbon. masterorganicchemistry.com
Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed by water to yield the final α-bromo carboxylic acid. masterorganicchemistry.comwikipedia.org
Because of the loss of stereochemical information at the enol stage, the HVZ reaction is generally not suitable for the synthesis of enantiomerically pure this compound from a chiral precursor. If a chiral starting material is used, the product will be a racemic mixture. wikipedia.org
Impact of Reaction Conditions (e.g., Temperature, Solvent, Catalyst) on Enantiomeric Purity and Control
The enantiomeric purity of this compound is highly sensitive to the conditions under which it is handled and reacted. Factors such as temperature, the choice of solvent, and the presence of catalysts can all influence the rate of racemization.
Temperature: As a general principle, higher temperatures increase the rate of racemization. ru.nl For reactions involving chiral α-bromo acids, maintaining low temperatures is a critical strategy to preserve stereochemical integrity. For instance, thermal racemization of related α-alkyl substituted carboxylic derivatives has been observed at elevated temperatures. ru.nl
Solvent: The solvent can play a significant role in promoting or inhibiting racemization. Protic solvents can facilitate the formation of enol intermediates, which can lead to racemization. The use of aprotic solvents is often preferred. The polarity of the solvent can also influence the stability of charged intermediates or transition states involved in racemization pathways.
Catalyst: Catalysts, particularly those of an acidic or basic nature, can accelerate racemization. For example, the HVZ reaction relies on PBr₃ as a catalyst to form the acyl bromide, which then enolizes. alfa-chemistry.com Traces of acid or base in a reaction mixture or during workup can be sufficient to catalyze the enolization of the α-bromo acid itself, leading to a loss of enantiomeric purity.
The table below outlines the general impact of these conditions on enantiomeric purity.
| Reaction Condition | Impact on Enantiomeric Purity | Rationale |
| High Temperature | Decreases | Provides energy to overcome the activation barrier for racemization. ru.nl |
| Protic Solvents | Can Decrease | Can facilitate proton transfer and promote enol/enolate formation. |
| Acidic/Basic Catalysts | Decreases | Catalyzes enolization, leading to the formation of a planar, achiral intermediate. |
Advanced Research Applications of R 2 Bromo 4 Methylpentanoic Acid As a Chiral Synthon
Applications in Complex Organic Molecule Synthesis
The utility of (R)-2-bromo-4-methylpentanoic acid extends across various domains of complex organic synthesis, where the precise introduction of chiral centers is crucial.
This compound is utilized as a key intermediate in the generation of peptoid libraries and complex glycosylation intermediates. Peptoids, or oligomers of N-substituted glycines, are protease resistant and more cell-permeable than peptides, making them promising for drug discovery. nih.gov The "sub-monomer" solid-phase synthesis method, a common approach for creating large peptoid libraries, involves the acylation of an amine with a haloacetic acid, such as 2-bromoacetic acid, followed by nucleophilic displacement with a primary amine. nih.gov While 2-bromoacetic acid is standard, variations like this compound allow for the introduction of chirality and structural diversity into the peptoid backbone, potentially leading to more defined conformations and higher binding affinities. nih.gov
In a similar vein, its structural attributes are valuable in synthesizing complex glycosylation intermediates, where precise stereochemical control is essential for biological activity.
The chiral nature of this compound makes it an important precursor in the rational design and synthesis of diastereomeric inhibitors aimed at specific biological targets. For instance, it is a precursor for inhibitors that target bacterial virulence factors. The defined stereochemistry of the molecule allows for the creation of inhibitors with specific three-dimensional arrangements, which is critical for effective interaction with biological macromolecules like enzymes and receptors.
This compound is instrumental in the development of chiral building blocks for a variety of heterocyclic scaffolds. These scaffolds are prevalent in many biologically active compounds. For example, it can be used in the synthesis of 2-oxopiperazines, which can be incorporated into peptoid-like oligomers to create more rigid structures. nih.gov The synthesis involves the coupling of the bromo acid with a protected diamine on a solid support. nih.gov
Furthermore, the bromine atom in this compound can be readily displaced by various nucleophiles, including amines and alcohols, to stereoselectively produce α-aminoamides and α-oxyamides. These reactions are fundamental in constructing more complex chiral molecules.
A significant application of this compound is in the stereoselective introduction of chiral centers into intermediates for the pharmaceutical and agrochemical industries. echemi.com The enantiopurity of the final product is often critical for its efficacy and safety. The use of this chiral synthon ensures that the desired stereoisomer is produced, avoiding the need for costly and often difficult chiral separations later in the synthetic sequence. Its methyl ester derivative is also used as a synthetic intermediate for producing various amino acids, which are fundamental building blocks in drug development. lookchem.com
This compound serves as a precursor for the synthesis of α-hydrazino-aliphatic acids. These compounds are isosteres of α-amino acids and are valuable components in the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and oral bioavailability. biosynth.com The synthesis of these peptidomimetics can involve the use of reagents like triphosgene (B27547) and a chiral amide in conjunction with the bromo acid derivative. biosynth.com
Contribution to Medicinal Chemistry Research
In the field of medicinal chemistry, this compound is a valuable tool for developing new therapeutic agents. Its ability to act as a chiral building block allows researchers to synthesize and evaluate specific stereoisomers of drug candidates, which is crucial as different enantiomers or diastereomers can have vastly different biological activities. The compound is explored for its potential in creating drugs that target specific enzymes or receptors. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions that are central to many synthetic strategies in drug discovery.
Exploration as a Key Intermediate for the Development of Novel Therapeutic Agents
This compound serves as a crucial starting material in the synthesis of a variety of therapeutic agents, where the stereochemistry at the alpha-carbon is critical for efficacy. Its structural resemblance to the amino acid leucine (B10760876) allows it to be incorporated into peptidomimetic structures, which are designed to mimic natural peptides but with improved stability and oral bioavailability.
One of the most significant areas of application for this chiral synthon is in the development of matrix metalloproteinase (MMP) inhibitors. MMPs are a family of enzymes that play a key role in the degradation of the extracellular matrix. Overactivity of certain MMPs is implicated in a range of diseases, including osteoarthritis, cancer metastasis, and cardiovascular disease. The development of selective MMP inhibitors is therefore a major therapeutic goal.
Researchers have synthesized a range of hydroxamate-based MMP inhibitors, which are known for their strong binding to the zinc ion in the enzyme's active site. nih.govnih.gov The specificity of these inhibitors is often dictated by the side chains of the amino acid-like fragments incorporated into their structure. The isobutyl group of this compound is particularly well-suited to fit into the S1' pocket of certain MMPs, such as MMP-2 (gelatinase A), which is involved in the degradation of type IV collagen and plays a role in tumor invasion and angiogenesis. nih.gov
While direct synthesis of a named drug from this compound is not prominently documented in publicly available literature, its role as a key building block for creating libraries of potential MMP inhibitors is well-established within the medicinal chemistry community. The (R)-configuration is often essential for achieving the desired inhibitory activity, as the opposite (S)-enantiomer may not bind as effectively to the target enzyme.
Rational Design and Synthesis of Compounds Exhibiting Specific Interactions with Enzymes or Receptors
The principles of rational drug design rely on a deep understanding of the three-dimensional structure of the biological target. The defined stereochemistry of this compound makes it an ideal component for the rational design of enzyme inhibitors and receptor ligands.
The bromine atom at the α-position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups, enabling the synthesis of a diverse library of compounds for screening. The stereochemistry at this position is often crucial for determining the biological activity of the final compound.
A notable example is the design of inhibitors for bacterial enzymes. Diastereomers synthesized using the (R)-enantiomer of 2-bromo-4-methylpentanoic acid have demonstrated stereochemistry-dependent inhibition of bacterial enzymes such as LecA and LasB from Pseudomonas aeruginosa, a bacterium known for its role in opportunistic infections. The precise orientation of the isobutyl group and the substituent introduced at the α-position, dictated by the (R)-configuration, is critical for effective binding to the active sites of these bacterial virulence factors.
In contrast, a study focused on the synthesis of antibacterial agents derived from the (S)-enantiomer, obtained from L-leucine, led to a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. These compounds exhibited significant activity against several Gram-positive bacteria, including multidrug-resistant strains. This highlights the profound impact of stereochemistry, where one enantiomer can be used to target one class of pathogens, while the other can be directed towards a different set of biological targets.
Table 1: Examples of Compound Classes Synthesized Using 2-Bromo-4-methylpentanoic Acid Enantiomers
| Enantiomer | Compound Class | Therapeutic Target/Application |
| (R) | Peptidomimetic MMP Inhibitors | Matrix Metalloproteinases (e.g., MMP-2) |
| (R) | Diastereomeric Bacterial Enzyme Inhibitors | Bacterial Virulence Factors (e.g., LecA, LasB) |
| (S) | Thiazolidinone Derivatives | Gram-positive Bacteria |
Fundamental Contributions to Biological Research
Beyond its direct application in drug development, this compound has made significant contributions to our fundamental understanding of biological processes at the molecular level.
Investigations into Enzyme Mechanisms and Protein-Ligand Interactions Utilizing Chiral Probes
The stereospecificity of enzymes is a cornerstone of biochemistry. Chiral probes, molecules with a defined stereochemistry, are invaluable tools for elucidating the mechanisms of enzyme action and mapping the topology of their active sites. This compound, with its single, well-defined chiral center, serves as an excellent probe for investigating enzymes that recognize leucine or similar branched-chain aliphatic residues.
By synthesizing derivatives of both the (R)- and (S)-enantiomers and comparing their interactions with a target enzyme, researchers can gain insights into the stereochemical requirements for substrate binding and catalysis. For instance, if the (R)-enantiomer of a derivative binds with high affinity while the (S)-enantiomer shows little to no binding, it provides strong evidence for a specific stereochemical recognition pocket within the enzyme's active site.
Furthermore, the reactive bromo group allows for the covalent modification of enzyme active sites. By observing which amino acid residues in the active site react with the chiral probe, scientists can identify key catalytic or binding residues. This information is crucial for understanding the enzyme's mechanism and for the rational design of highly specific inhibitors.
Studies on Enantiomer-Specific Biological Activities and their Broader Implications for Drug Design
The study of enantiomer-specific biological activities is a critical aspect of modern pharmacology. The use of chiral synthons like this compound has been instrumental in demonstrating the often dramatically different pharmacological profiles of enantiomers.
As previously mentioned in the context of antibacterial agents, the (R)- and (S)-enantiomers of 2-bromo-4-methylpentanoic acid can be used to generate compounds with distinct biological activities. This principle extends to many other classes of drugs. The enantiomer that is more active at the desired therapeutic target is known as the eutomer, while the less active one is the distomer. In some cases, the distomer may be inactive, but in others, it can contribute to undesirable side effects or even have a different, sometimes opposing, pharmacological effect.
The ability to synthesize enantiomerically pure compounds using synthons like this compound allows for the detailed investigation of the pharmacological properties of each enantiomer in isolation. This has profound implications for drug design and development, as it underscores the importance of producing single-enantiomer drugs to maximize therapeutic benefit and minimize potential risks. The insights gained from such studies have been a driving force behind the shift in the pharmaceutical industry towards the development of enantiopure drugs.
Analytical and Computational Methodologies for Stereochemical Characterization and Mechanistic Elucidation
Spectroscopic and Chromatographic Methods for Enantiomeric Purity Determination
The precise determination of the enantiomeric composition of (R)-2-bromo-4-methylpentanoic acid is paramount for its application in stereospecific synthesis. A variety of spectroscopic and chromatographic methods are utilized for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation and Quantification
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of the enantiomers of 2-bromo-4-methylpentanoic acid. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation.
The selection of the appropriate CSP is crucial for achieving effective separation. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are frequently employed. mdpi.com These CSPs possess chiral cavities and grooves where the enantiomers can include, and the differential interactions, often involving hydrogen bonding and dipole-dipole interactions, result in their resolution. preprints.org Another class of CSPs used are the "brush-type" or Pirkle-type columns, which feature a chiral molecule covalently bonded to the silica (B1680970) support. preprints.orgtsijournals.com For instance, the (R,R)-Whelk-O1 column, a hybrid π-electron acceptor-donor CSP, has demonstrated good resolution for similar brominated compounds. tsijournals.com
The mobile phase composition also plays a significant role in the separation. mdpi.com A typical mobile phase for the chiral separation of brominated carboxylic acids might consist of a mixture of n-hexane, a polar modifier like ethanol (B145695) or isopropanol, and a small amount of an acidic additive such as trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group and improve peak shape. tsijournals.com The optimization of the mobile phase composition, flow rate, and column temperature is essential for maximizing the resolution between the enantiomers.
The quantification of the enantiomeric excess (ee) is achieved by integrating the peak areas of the two enantiomers in the chromatogram. The percentage of each enantiomer can be calculated from these areas, providing a precise measure of the enantiomeric purity of the sample.
Table 1: Representative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Typical Value/Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® series), Pirkle-type (e.g., Whelk-O1) |
| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic Acid |
| Detection | UV (e.g., at 210-220 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
This table provides a generalized set of parameters. Actual conditions must be optimized for the specific application.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Derivative Analysis and Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the absolute configuration of chiral molecules like this compound. The direct NMR analysis of enantiomers in a chiral solvent or with a chiral solvating agent can sometimes lead to the resolution of signals, but a more common and robust approach involves the formation of diastereomeric derivatives. nih.gov
This method entails reacting the chiral carboxylic acid with a chiral derivatizing agent (CDA) of known absolute configuration to form a mixture of diastereomers. nih.gov These diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra. nih.gov The difference in the chemical shifts (Δδ) of specific protons or other nuclei in the two diastereomers can be used to determine the enantiomeric composition and, in many cases, to assign the absolute configuration of the original acid. nih.gov
Common chiral derivatizing agents for carboxylic acids include chiral alcohols or amines. hebmu.edu.cn For example, reaction with a chiral alcohol like (R)-1-phenylethanol would convert (R)- and (S)-2-bromo-4-methylpentanoic acid into a pair of diastereomeric esters. The protons near the stereogenic centers in these esters will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum.
A well-established method for assigning absolute configuration is the Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the chiral derivatizing agent. frontiersin.org By analyzing the ¹H NMR chemical shift differences of the resulting diastereomeric esters, the absolute configuration of the original alcohol (or in this case, the acid converted to an alcohol) can be determined. While originally developed for alcohols, the principles can be extended to other functional groups.
More advanced NMR techniques, such as those utilizing ¹⁹F NMR, have also been developed. frontiersin.org Derivatization with a fluorinated chiral agent allows for the use of ¹⁹F NMR, which often provides a wider chemical shift range and simpler spectra, facilitating the analysis. frontiersin.org
Table 2: Common Chiral Derivatizing Agents for NMR Analysis of Chiral Carboxylic Acids
| Chiral Derivatizing Agent (CDA) | Resulting Diastereomer | Nucleus for Analysis |
| (R)- or (S)-1-Phenylethanol | Ester | ¹H |
| (R)- or (S)-α-Methylbenzylamine | Amide | ¹H |
| (R)- or (S)-MTPA chloride | Ester | ¹H, ¹⁹F |
| Camphanoyl chloride | Ester | ¹H |
Optical Rotation and Circular Dichroism Spectroscopy for Absolute Configuration Determination
Optical rotation and circular dichroism (CD) are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are fundamental for determining the absolute configuration of enantiomers like this compound.
Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of a specific enantiomer. The (R)-enantiomer will rotate the light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (S)-enantiomer will rotate it by an equal amount in the opposite direction. masterorganicchemistry.com The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration of the sample, and the path length of the polarimeter cell. masterorganicchemistry.com By comparing the measured specific rotation of a sample to the literature value for the pure enantiomer, its enantiomeric purity and absolute configuration can be confirmed.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum is a plot of this difference in absorption (ellipticity) versus wavelength. youtube.com Chiral molecules, or achiral molecules in a chiral environment, will exhibit a CD spectrum. youtube.com The shape and sign of the Cotton effects in the CD spectrum are unique to a particular enantiomer and can be used to determine its absolute configuration. nih.gov For α-bromo carboxylic acids, the electronic transitions associated with the carboxyl and bromine chromophores will give rise to characteristic CD signals. rsc.org The application of exciton-coupled circular dichroism (ECCD), where the interaction between two or more chromophores within the molecule or a host-guest complex creates a distinctive CD signal, can be a powerful method for assigning absolute configuration. nih.gov
Advanced Luminescent Techniques for Quantitative Enantiomeric Excess Determination
In recent years, advanced luminescent techniques have emerged as highly sensitive methods for the determination of enantiomeric excess. These methods often utilize chiral lanthanide complexes as luminescent probes. acs.orgresearchgate.net
The underlying principle of these techniques is the diastereomeric interaction between the chiral lanthanide complex and the enantiomers of the analyte, in this case, (R)- and (S)-2-bromo-4-methylpentanoic acid. This interaction can lead to enantioselective quenching or enhancement of the lanthanide's luminescence. acs.org The long luminescence lifetimes of lanthanide ions, such as Europium(III) and Terbium(III), allow for time-resolved measurements, which can significantly reduce background interference from autofluorescence, leading to very high sensitivity. nih.gov
Another advanced luminescent technique is circularly polarized luminescence (CPL) spectroscopy. CPL measures the differential emission of left and right circularly polarized light from a chiral luminescent molecule. The dissymmetry factor, g_lum, which is the ratio of the CPL intensity to the total luminescence intensity, is a direct measure of the chirality of the excited state. Chiral lanthanide complexes can exhibit strong CPL signals, and their interaction with chiral analytes can modulate these signals, providing a means for enantiomeric recognition. rsc.org
Furthermore, fluorescent macrocyclic sensors have been developed for the stereoselective recognition of chiral carboxylates. rsc.org These sensors can exhibit fluorescence quenching or enhancement upon binding to the enantiomers of a carboxylic acid, and the magnitude of this response can be correlated with the enantiomeric excess of the sample. rsc.org
Computational Chemistry for Mechanistic and Reactivity Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental studies by providing detailed insights into the electronic structure, molecular geometry, and reactivity of molecules like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure, Vibrational Properties, and Molecular Geometry Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict a variety of properties. nih.gov
For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule. This provides information on bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity.
Simulate Vibrational Spectra: Calculate the theoretical infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov By comparing the calculated vibrational frequencies with experimental spectra, the vibrational modes can be assigned, and the structure of the molecule can be confirmed. researchgate.netnih.gov This is particularly useful for studying intermolecular interactions, such as hydrogen bonding, which can significantly influence the vibrational frequencies.
Predict Chiroptical Properties: DFT calculations can be used to predict the optical rotation and circular dichroism spectra of chiral molecules. By comparing the calculated spectra with experimental data, the absolute configuration of the molecule can be determined.
Table 3: Predicted Physicochemical Properties of 2-bromo-4-methylpentanoic acid from Computational Models
| Property | Predicted Value |
| Molecular Weight | 195.05 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 193.99424 Da |
| Complexity | 101 |
Data sourced from PubChem. nih.govlookchem.com
These computational approaches, when used in conjunction with experimental data, provide a comprehensive understanding of the stereochemical and electronic properties of this compound, which is essential for its rational application in various fields of chemistry.
Prediction of Reaction Pathways, Transition States, and Energy Barriers
Computational chemistry enables the detailed exploration of potential reaction pathways for molecules like this compound. A primary reaction type for this α-bromo carboxylic acid is nucleophilic substitution (S_N2), where a nucleophile replaces the bromide ion. libretexts.org Theoretical calculations, often employing Density Functional Theory (DFT), can map out the potential energy surface of the reaction, identifying the most likely pathway.
This process involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants and products. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier (ΔE‡). A lower energy barrier indicates a faster reaction rate.
For the S_N2 reaction of an α-bromoalkanoic acid, computational models can predict the geometry of the transition state, which typically involves the incoming nucleophile and the departing bromide ion being simultaneously associated with the α-carbon in a trigonal bipyramidal arrangement. researchgate.net The stereochemical outcome, which is an inversion of configuration at the chiral center for an S_N2 reaction, is also a key output of these computational models.
Table 1: Illustrative Calculated Energy Profile for a Representative S_N2 Reaction
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu⁻ | 0 |
| Transition State | [Nu···C(H)(R)···Br]⁻ | +15 to +25 |
| Products | (S)-2-nucleo-4-methylpentanoic acid + Br⁻ | -5 to -15 |
Note: These values are representative and intended for illustrative purposes to demonstrate the type of data obtained from computational analysis of S_N2 reactions.
Molecular Electrostatic Potential (MEP) and Atomic Charge Distribution Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) and atomic charge distribution are crucial computational tools for understanding and predicting the reactivity of a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the MEP would show a region of high positive potential around the α-carbon bonded to the bromine atom, making it the primary site for nucleophilic attack. The oxygen atoms of the carboxyl group would exhibit negative potential, indicating their nucleophilic character.
Complementing the MEP analysis, the calculation of atomic charges provides quantitative insight into the distribution of electrons within the molecule. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to assign partial charges to each atom. These charges can help in predicting the sites of reaction.
For this compound, the α-carbon attached to the electronegative bromine atom would carry a significant positive partial charge, confirming its electrophilicity. The bromine atom, in turn, would have a negative partial charge. The analysis of these atomic charges is fundamental in rationalizing the course of reactions, including nucleophilic substitution.
The following table presents hypothetical, yet chemically reasonable, calculated atomic charges for key atoms in this compound, illustrating the expected charge distribution that governs its reactivity.
Table 2: Illustrative Calculated Atomic Charges for Key Atoms in this compound
| Atom | Description | Calculated Partial Charge (a.u.) |
|---|---|---|
| Cα | Alpha-carbon | +0.25 to +0.35 |
| Br | Bromine atom | -0.20 to -0.30 |
| C (carbonyl) | Carbonyl carbon | +0.50 to +0.70 |
| O (carbonyl) | Carbonyl oxygen | -0.50 to -0.60 |
| O (hydroxyl) | Hydroxyl oxygen | -0.60 to -0.70 |
Note: These values are representative and derived from general principles of computational chemistry for similar molecules, as specific literature data for the target compound was not found.
Emerging Trends and Future Directions in R 2 Bromo 4 Methylpentanoic Acid Research
Development of Novel Asymmetric Synthesis Methodologies
The precise three-dimensional arrangement of atoms in (R)-2-bromo-4-methylpentanoic acid is crucial for its function. Therefore, the development of methods to synthesize this specific stereoisomer is of paramount importance.
Expanding the Scope and Efficiency of Enantioselective Catalysis
Enantioselective catalysis involves the use of chiral catalysts to selectively produce one enantiomer of a molecule over the other. In the context of this compound, this typically involves the asymmetric bromination of a precursor molecule.
Recent progress in this area includes the use of chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, to facilitate the enantioselective α-bromination of 4-methylpentanoic acid derivatives. These catalysts create a chiral environment that directs the bromine atom to a specific face of the molecule, resulting in high enantiomeric excess. For instance, using a bifunctional thiourea (B124793) catalyst can achieve yields of 75-80% and an enantiomeric excess of 88-92%.
Another approach involves metal-catalyzed C-H bromination. Palladium complexes with chiral ligands like (R)-BINAP have been used to catalyze the enantioselective bromination of 4-methylpentanoic acid. While this method avoids the need for pre-functionalized starting materials, it can require harsher reaction conditions. Research is ongoing to develop more active and selective catalysts that can operate under milder conditions. The table below summarizes key data from different catalytic approaches.
| Catalyst System | Substrate | Brominating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Thiourea | 4-Methylpentanoic Acid | N-Bromosuccinimide (NBS) | 78 | 90 |
| Pd(OAc)₂/(R)-BINAP | 4-Methylpentanoic Acid | N-Bromosuccinimide (NBS) | 60 | 82 |
Table 1: Comparison of Catalytic Systems for the Asymmetric Synthesis of this compound. Data sourced from reference .
Innovations in Dynamic Kinetic Resolution and Other Stereoconvergent Processes
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture (a 50:50 mixture of both enantiomers) into a single, desired enantiomer. This process involves the continuous racemization of the unwanted enantiomer while the desired enantiomer is selectively reacted or removed.
For α-bromo carboxylic acids like 2-bromo-4-methylpentanoic acid, DKR can be achieved through nucleophilic substitution reactions with chiral nucleophiles. researchgate.netkoreascience.kr For instance, the reaction of a racemic mixture of an α-bromo carboxylic acid derivative with a chiral α-amino ester can lead to the formation of a single diastereomer of the product in high stereoselectivity. researchgate.netkoreascience.kr This approach has been shown to be effective for the synthesis of 1,1'-iminodicarboxylic acid derivatives and di- and tripeptide analogues. researchgate.netkoreascience.kr
Researchers are exploring new catalysts and reaction conditions to improve the efficiency and stereoselectivity of these processes. The goal is to develop robust and scalable methods for the production of enantiomerically pure this compound from racemic starting materials.
Integration of Green Chemistry Principles in Synthetic Strategies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this involves exploring safer reagents and solvents and developing more sustainable production methods.
Exploration of Environmentally Benign Reagents and Solvent Systems
Traditional bromination reactions often use hazardous reagents like molecular bromine and chlorinated solvents. Green chemistry approaches focus on replacing these with safer alternatives. For example, N-bromosuccinimide (NBS) is a solid and therefore easier to handle alternative to liquid bromine.
The choice of solvent also has a significant environmental impact. Researchers are investigating the use of more environmentally friendly solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. The development of catalytic systems that can operate in aqueous media is another key area of research.
Implementation of Continuous Flow Processes for Scalable and Sustainable Production
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. For the synthesis of this compound, microfluidic systems can enhance mixing and heat transfer during the bromination step, leading to increased yields.
Leveraging Automated Synthesis and High-Throughput Experimentation Platforms
The discovery and optimization of new synthetic methods can be accelerated through the use of automated synthesis and high-throughput experimentation (HTE). peeriodicals.comnih.gov These platforms allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates. nih.govrsc.orgrug.nl
In the context of this compound synthesis, automated systems can be used to quickly identify the optimal conditions for enantioselective catalysis or dynamic kinetic resolution. peeriodicals.com For example, an automated platform could be used to screen a library of chiral catalysts to find the one that gives the highest yield and enantioselectivity for a particular reaction. rsc.orgrug.nl
Exploration of Novel Chemical Transformations and Expanding Synthetic Utilities
The synthetic value of this compound lies in the reactivity of the bromine atom at the chiral center, which serves as a good leaving group in nucleophilic substitution reactions. This has been extensively utilized in the synthesis of a range of important organic molecules.
Recent research has focused on expanding the repertoire of nucleophiles used in conjunction with this chiral synthon, leading to the creation of diverse molecular architectures. A primary application is in the synthesis of non-proteinogenic amino acids, which are crucial components in the development of peptidomimetics and other bioactive compounds. The stereochemistry of the starting material is key, as it dictates the chirality of the resulting amino acid.
Beyond simple amino acids, this compound is instrumental in the construction of more complex molecular frameworks. It is a key component in the generation of peptoid libraries and glycosylation intermediates, where the stereocontrolled introduction of the isobutyl side chain is essential for biological activity. Furthermore, its role as a precursor for diastereomeric inhibitors of bacterial virulence factors highlights its importance in medicinal chemistry.
One area of expanding utility is in the synthesis of β-lactams, a class of compounds renowned for their antibiotic activity. While not a direct one-step process, this compound can be converted to intermediates that undergo cyclization to form the characteristic four-membered ring of β-lactams. The stereochemistry of the final product can be influenced by the reaction conditions and the other reactants used in the synthesis. encyclopedia.pubnih.gov
The table below summarizes some of the key synthetic applications of this compound and the types of transformations involved.
| Synthetic Target | Type of Transformation | Key Reagents/Conditions |
| Non-proteinogenic Amino Acids | Nucleophilic Substitution | Azide or amine nucleophiles |
| Peptoid Libraries | Amide bond formation & Nucleophilic Substitution | Amine sub-monomers |
| Glycosylation Intermediates | Esterification & Nucleophilic Substitution | Alcohols, coupling agents |
| Diastereomeric Enzyme Inhibitors | Nucleophilic Substitution | Various nucleophiles to create diverse side chains |
| β-Lactam Precursors | Multi-step synthesis involving nucleophilic substitution | Imines, activating agents |
Application of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing novel transformations. Advanced spectroscopic and computational methods are proving to be indispensable in this endeavor.
Advanced Spectroscopic Techniques:
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is a powerful tool for elucidating the structure and conformation of molecules derived from this compound. For instance, the use of chiral solvating agents in NMR can be employed to determine the enantiomeric purity of the final products, a critical parameter in asymmetric synthesis.
Mass spectrometry (MS) also plays a vital role. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allows for the detailed fragmentation analysis of reaction intermediates and products. nih.gov This information is invaluable for confirming molecular structures and for gaining insights into reaction pathways. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further aiding in the unambiguous identification of compounds.
The table below outlines some advanced spectroscopic methods and their applications in the study of this compound and its derivatives.
| Spectroscopic Technique | Application | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of complex derivatives | Connectivity of atoms, spatial relationships |
| NMR with Chiral Solvating Agents | Determination of enantiomeric purity | Ratio of enantiomers in a sample |
| ESI-MS/MS | Fragmentation analysis | Structural information, identification of reaction byproducts |
| HRMS | Accurate mass determination | Unambiguous molecular formula confirmation |
Computational Tools:
Computational chemistry offers a powerful complementary approach to experimental studies. Density Functional Theory (DFT) calculations are increasingly being used to model reaction pathways and transition states. youtube.com For the nucleophilic substitution reactions of this compound, DFT can be used to calculate the activation energies for different nucleophiles and to predict the stereochemical outcome of the reaction. This theoretical insight can guide the selection of optimal reaction conditions.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying the interaction of inhibitors derived from this compound with their biological targets, such as enzymes. nih.govrsc.org In these hybrid methods, the active site of the enzyme and the inhibitor are treated with a high level of quantum mechanics, while the rest of the protein is described using a more computationally efficient molecular mechanics force field. This approach provides a detailed picture of the binding mode and the key interactions responsible for inhibition, which is crucial for the rational design of more potent drugs.
The synergy between these advanced spectroscopic and computational tools is paving the way for a more detailed and predictive understanding of the chemistry of this compound. This, in turn, will undoubtedly lead to the development of even more sophisticated and efficient synthetic applications for this versatile chiral building block.
Q & A
Q. What are the standard synthetic routes for (R)-2-bromo-4-methylpentanoic acid, and how is stereochemical integrity ensured?
Methodological Answer: this compound is synthesized via enantioselective methods starting from chiral precursors. For example, it can be derived from D-leucine through bromination and acidification steps, ensuring retention of the (R)-configuration . A typical protocol involves:
Amidation : Coupling 2-bromo-4-methylpentanoic acid with amines (e.g., p-anisidine) using EDC∙HCl as a coupling agent in CH₂Cl₂ .
Alkylation : Reacting the intermediate with potassium thioacetate in acetone to introduce thioester functionalities .
Stereochemical control is maintained by using enantiomerically pure starting materials and avoiding racemization-prone conditions (e.g., high heat or strong acids) .
Q. Which analytical techniques validate the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) .
- Optical Rotation : Measures specific rotation ([α]D) and compares it to literature values for the (R)-enantiomer .
- NMR Spectroscopy : Detects diastereomeric derivatives (e.g., esters with chiral auxiliaries) to confirm configuration .
Purification via column chromatography (hexane/EtOAc gradients) is often employed to isolate the desired enantiomer .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during derivatization?
Methodological Answer: Racemization risks arise during nucleophilic substitutions or esterifications. Key strategies include:
- Low-Temperature Reactions : Conducting alkylations at 0–4°C to reduce thermal energy-driven configurational inversion .
- Mild Coupling Agents : Using EDC∙HCl instead of harsher reagents (e.g., H₂SO₄) for amide bond formation .
- Solid-Phase Synthesis : Immobilizing intermediates on resins to restrict conformational freedom, as demonstrated in peptoid library synthesis .
Monitor enantiomeric excess (ee) at each step via chiral HPLC to adjust conditions iteratively .
Q. How are conflicting data resolved when unexpected byproducts form in amidation reactions?
Methodological Answer: Unexpected byproducts (e.g., diastereomers or hydrolyzed acids) can arise from:
- Incomplete Activation : Verify stoichiometry of EDC∙HCl to ensure full carboxylate activation .
- Side Reactions : Trace water in solvents may hydrolyze intermediates; use molecular sieves or anhydrous acetone .
- Chromatographic Analysis : Compare TLC/Rf values and LC-MS profiles to identify byproducts. Repurify via gradient elution (hexane/EtOAc 9:1 → 85:15) .
Contradictory activity data in biological assays may require re-evaluating stereochemistry using X-ray crystallography or NOE NMR .
Q. How does stereochemistry influence the efficacy of this compound in protease inhibitor design?
Methodological Answer: The (R)-configuration is critical for:
- Enzyme Binding : The bromine and methyl groups occupy specific pockets in protease active sites (e.g., endometase/matrilysin-2), as shown in homology modeling .
- Inhibitor Specificity : Diastereomeric mixtures of inhibitors derived from (R)- and (S)-enantiomers show divergent IC₅₀ values; e.g., (R)-configured analogs exhibit 10-fold higher affinity for bacterial proteases .
Stereochemical inversion at C2 abolishes activity in LecA/LasB dual inhibitors, underscoring the need for enantiopure synthesis .
Q. What challenges arise in scaling enantioselective syntheses, and how are they addressed?
Methodological Answer: Scaling up retains enantiomeric excess (ee) but faces:
- Purification Bottlenecks : Replace column chromatography with preparative HPLC or crystallization (e.g., using tert-butyl esters for improved crystallinity) .
- Reagent Costs : Optimize stoichiometry (e.g., reducing EDC∙HCl excess from 1.1 eq to 1.05 eq) .
- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track ee in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
